molecular formula C23H19N3O5 B3692801 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B3692801
M. Wt: 417.4 g/mol
InChI Key: VGDUPHFLXSSGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.

    Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide is unique due to its specific substitution pattern and the presence of both benzoxazole and nitrophenoxy moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-14-11-20-21(12-15(14)2)31-23(25-20)16-3-5-17(6-4-16)24-22(27)13-30-19-9-7-18(8-10-19)26(28)29/h3-12H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDUPHFLXSSGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide
Reactant of Route 4
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.